Piperoin
Overview
Description
Piperoin, also known as 1-Benzyl-4-piperidone, is a notable compound in medicinal chemistry. It is recognized for its therapeutic applications, particularly in developing inhibitors that target specific protein-protein interactions linked to various diseases. This compound is a key intermediate in the synthesis of several pharmacologically active compounds.
Scientific Research Applications
Piperoin has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in inhibiting specific protein-protein interactions.
Medicine: Utilized in developing therapeutic agents for treating diseases such as leukemia.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Piperine contains numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis . Piperine inhibits the production of PGE2 and NO induced by LPS while decreasing TNF-α, inducible NO synthase (iNOS) and cyclooxigenase-2 (COX-2) in RAW264.7 cells, resulting in anti-inflammatory activity .
Future Directions
Piperine has shown promise in inhibiting cancer-related molecular processes and enhancing existing treatments . These ongoing research efforts and future directions will contribute to the advancement of piperine-based therapies, paving the way for their integration into the clinical management of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperoin can be synthesized through various methods, including a novel one-pot reaction. Initially, benzylamine and an organic solvent are mixed in a reactor, followed by the addition of an appropriate amount of acrylate, in a molar ratio between 2.6 and 5. After stirring for one hour, the mixture is subjected to further reaction conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, pressure, and reaction time to ensure the efficient synthesis of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Piperoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidones and other derivatives.
Comparison with Similar Compounds
Piperine: An alkaloid found in black pepper, known for its pungent taste and bio-enhancing properties.
Chavicine: An isomer of piperine, responsible for the pungency of black pepper.
Isochavicine: Another isomer of piperine, with similar properties.
Uniqueness of Piperoin: this compound is unique due to its specific structural attributes that allow for the design of highly potent inhibitors. Its ability to target specific protein-protein interactions makes it a valuable compound in medicinal chemistry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15,17H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSRFLSWNIACBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)C3=CC4=C(C=C3)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243508 | |
Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-82-5 | |
Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4720-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperonyloin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperonyloin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the catalytic oxidation of Piperonyloin?
A: Piperonyloin can be catalytically oxidized to Piperil []. While the exact mechanism is not detailed in the provided abstract, the research suggests the use of catalysts like nitrogen dioxide for this oxidation process. This highlights the potential of Piperonyloin as a starting material for synthesizing other valuable compounds.
Q2: How does Thionyl Chloride react with Piperonyloin?
A: Research indicates that Thionyl Chloride interacts with Piperonyloin, Piperil, and Hydropiperoin, which are all catechol derivative methylene ethers []. This suggests that the methylene group in Piperonyloin's structure plays a crucial role in this reaction. Further investigation into the specific products and reaction mechanism would be interesting.
Q3: Is there any information available on the spectroscopic characterization of Piperonyloin?
A: Unfortunately, the provided abstracts do not delve into the spectroscopic data of Piperonyloin [, , ]. Further research in databases like NIST or PubChem might provide insights into its NMR, IR, and Mass Spectrometry data, which are crucial for structural characterization.
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